3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile
Description
Properties
IUPAC Name |
3-(4-chloro-1,3,5-triazin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4/c11-10-14-6-13-9(15-10)8-3-1-2-7(4-8)5-12/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKDIYDWYOVTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263685 | |
| Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053658-45-9 | |
| Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Monosubstitution of Cyanuric Chloride with 4-Aminobenzonitrile
-
- Cyanuric chloride (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).
- 4-Aminobenzonitrile (1 equivalent) is added dropwise at low temperature (0–5 °C) to control the substitution and prevent multiple replacements.
- The reaction mixture is stirred at this temperature for 2 hours to ensure selective monosubstitution.
- Triethylamine (1 equivalent) is then added as a base to neutralize the hydrochloric acid formed and to promote the reaction.
- Stirring continues for an additional 2 hours at low temperature.
- The reaction mixture is quenched with crushed ice and neutralized with dilute hydrochloric acid.
- The solid product precipitates out, is filtered, dried, and recrystallized from acetone.
-
- The product, 3-(4-Chloro-triazin-2-yl)-benzonitrile, is obtained in good yield with a melting point around 248.7 °C (decomposition).
- Characteristic FT-IR absorption includes a sharp nitrile stretch near 2223 cm⁻¹.
- This method is reported by Park et al. and other researchers as a reliable route to this compound.
Alternative Solvent and Base Systems
- Some protocols utilize dioxane-water mixtures with sodium carbonate as a base for nucleophilic substitution reactions on cyanuric chloride derivatives.
- The substitution can be performed at room temperature or under reflux conditions (70–80 °C) depending on the nucleophile reactivity.
- Microwave-assisted synthesis has also been reported to accelerate these substitution reactions, reducing reaction times from hours to minutes while maintaining yields.
Comparative Data Table of Preparation Conditions
Research Findings and Notes
- The selective monosubstitution of cyanuric chloride with 4-aminobenzonitrile is critical to prevent over-substitution, which can lead to polysubstituted byproducts.
- Low temperature and controlled addition of amine are essential parameters to achieve selectivity.
- The use of triethylamine or sodium carbonate as bases facilitates the reaction by scavenging hydrochloric acid formed during substitution.
- Microwave-assisted synthesis offers a rapid and energy-efficient alternative with comparable yields and purity.
- The product's stability and purity are confirmed through standard spectroscopic techniques such as FT-IR (notably the nitrile stretch), NMR (1H and 13C), and elemental analysis.
- Recrystallization from acetone or ethanol is commonly used to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position of the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Bases: Sodium carbonate, diisopropylethylamine (DIEA)
Temperature: 0°C to 10°C for selective substitution
Major Products Formed
The major products formed from the substitution reactions of this compound depend on the nucleophile used. For example, substitution with aniline yields 3-(4-Anilino-[1,3,5]triazin-2-YL)-benzonitrile .
Scientific Research Applications
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in reactions such as the Ullmann reaction, where it acts as a ligand-free catalyst for the formation of biaryl compounds. The ability to facilitate C-C bond formation makes it valuable in organic synthesis, particularly in developing pharmaceuticals and agrochemicals .
Antifungal and Antibacterial Properties
Research has shown that derivatives of 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile exhibit notable antifungal activity. For instance, compounds derived from this triazine scaffold have demonstrated effectiveness against various fungal strains like Aspergillus niger and A. clavatus, with inhibition zones reaching up to 23 mm .
Additionally, studies indicate that certain derivatives possess antitubercular activity against Mycobacterium tuberculosis H37Rv strain, showcasing their potential in treating bacterial infections .
Cancer Therapeutics
The compound has also been investigated for its potential use in treating hyper-proliferative disorders, including cancer. It functions by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By targeting these proteins, the compound may help control cell division and proliferation in cancer cells .
UV Absorption and Stabilization
This compound is recognized for its UV-absorbing properties. It is utilized in formulations aimed at protecting materials from UV degradation. This application is particularly relevant in the production of coatings and plastics where UV stability is critical .
Case Study: Antimicrobial Activity
A study published in 2022 evaluated a series of triazine derivatives for their antimicrobial properties. The results indicated that specific modifications to the triazine structure enhanced activity against both bacterial and fungal strains. For example, compounds with electron-donating substituents showed improved inhibition rates compared to their unsubstituted counterparts .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4a | E. coli | 20 |
| 4b | S. aureus | 22 |
| 5b | A. niger | 23 |
Case Study: Cancer Cell Proliferation
In another study focused on cancer therapeutics, derivatives of this compound were tested for their ability to inhibit CDK activity in cancer cell lines. The findings revealed that certain compounds could significantly reduce cell viability at micromolar concentrations, indicating their potential as anticancer agents .
| Compound | CDK Target | IC50 (µM) |
|---|---|---|
| 9a | CDK2 | 12 |
| 9b | CDK4 | 15 |
Mechanism of Action
The mechanism of action of 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile involves its ability to undergo nucleophilic substitution reactions. The chloro group at the 4-position of the triazine ring is susceptible to attack by nucleophiles, leading to the formation of various substituted triazine derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent or non-covalent interactions .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazine Derivatives
Key Observations :
- Chlorine Position : The 4-Cl substituent in the target compound contrasts with 4,6-dichloro derivatives (e.g., CAS 146887-21-0), which may exhibit higher reactivity in nucleophilic substitutions .
- Benzonitrile Placement : The benzonitrile group is conserved in many analogs but varies in position (e.g., attached directly to triazine or via linkers like biphenyl) .
Physicochemical Properties
Table 2: Physicochemical Data
Notes:
- Molecular Weight : Biphenyl derivatives (e.g., 368.82 g/mol) have higher molecular weights due to extended aromatic systems, which may hinder cellular permeability .
- Melting Points : Compounds like 8d (265°C) and neuroprotective triazolo-triazine analogs (288–289°C) exhibit high thermal stability, likely due to rigid structures .
- logP and Solubility : The target compound’s predicted logP (~2.87) suggests moderate lipophilicity, but poor solubility (common in triazines) may limit bioavailability .
Key Insights :
- Kinase Inhibition : The target compound’s 4-Cl and benzonitrile groups may optimize binding to PI3K/mTOR enzymes, unlike alkyl-substituted triazines, which show reduced activity .
- Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl, benzonitrile) enhance interactions with microbial targets, as seen in compound 8d .
- OLED Applications : Benzonitrile-triazine derivatives are explored in TADF materials due to their electron-transport properties and rigid structures .
Biological Activity
3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro group at the 4-position of the triazine ring and a benzonitrile moiety, which may contribute to its reactivity and biological interactions.
The compound is synthesized through nucleophilic substitution reactions involving cyanuric chloride and benzonitrile, often in the presence of bases such as sodium carbonate or diisopropylethylamine (DIEA) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . The mechanism of action primarily involves the substitution of the chloro group, allowing for the formation of various derivatives that can interact with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that triazine derivatives can induce cytotoxic effects in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant anti-proliferative effects against colon cancer cell lines (DLD-1 and HT-29), with some compounds inducing apoptosis through specific signaling pathways .
- Mechanism of Action : The cytotoxicity is often linked to the ability of these compounds to alkylate nucleophilic sites on proteins and nucleic acids, leading to cell cycle arrest and apoptosis. For example, compounds with multiple alkylating substituents have shown enhanced cytotoxicity in glioma cell lines .
Case Studies and Research Findings
Several studies provide insights into the biological implications of this compound:
- Cytotoxicity in Cancer Cells : A study reported that triazine derivatives exhibited time- and dose-dependent cytotoxicity in multiple cancer cell lines. Notably, one derivative was identified as a candidate for further evaluation as a chemotherapeutic agent due to its ability to induce apoptosis .
- Inhibition of Enzymatic Activity : Other research has highlighted the potential for triazine derivatives to inhibit enzymes such as phosphatidylinositol 3-kinases (PI3K), which are critical in cancer cell survival and proliferation . This suggests a dual mechanism where these compounds not only act directly on cancer cells but also interfere with key signaling pathways.
Data Table: Biological Activity Summary
Q & A
Q. Advanced
- Protecting groups : Temporarily block reactive sites (e.g., nitrile) during substitution.
- Catalytic systems : Use Cu(I) or Pd(0) to direct cross-couplings to specific positions.
- Microwave-assisted synthesis : Reduce reaction times and enhance regiocontrol via uniform heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
